molecular formula C10H12BrNOS B15386116 1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B15386116
M. Wt: 274.18 g/mol
InChI Key: WGWQVDGISZODFV-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone derivative featuring a methylthio (-SMe) substituent at the 6-position of the phenyl ring and a bromine atom at the β-carbon of the propanone chain. Its structural uniqueness arises from the combination of electron-donating (methylthio) and electron-withdrawing (bromine) groups, which influence reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-6-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3

InChI Key

WGWQVDGISZODFV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1SC)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts physicochemical properties and bioactivity. Below is a comparison with analogs from the evidence:

Compound Name Substituent at 6-Position Key Structural Differences Potential Implications
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one Methylthio (-SMe) -SMe group enhances lipophilicity Improved membrane permeability
1-[2-Amino-6-(trifluoromethoxy)phenyl]-2-bromopropan-1-one (CAS 1804216-48-5) Trifluoromethoxy (-OCF₃) Electron-withdrawing -OCF₃ group Reduced metabolic stability; altered reactivity
1-[2-Amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one (CAS 1803866-64-9) Difluoromethoxy (-OCHF₂) Intermediate electronegativity between -SMe and -OCF₃ Balanced solubility and reactivity

Key Findings :

  • The methylthio group in the target compound contributes to higher lipophilicity compared to fluorinated alkoxy substituents (-OCF₃, -OCHF₂), which may enhance its bioavailability in hydrophobic environments.

Bromine Position and Reactivity

The position of bromine in the propanone chain is critical for reactivity. For example:

Compound Name Bromine Position Reactivity Profile
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one β-Carbon (position 2) Prone to nucleophilic substitution or elimination
1-[2-Amino-6-(difluoromethoxy)phenyl]-3-bromopropan-2-one (CAS 1804205-72-8) γ-Carbon (position 3) Reduced steric hindrance; higher stability

Research Insights :

  • The β-bromine in the target compound facilitates reactions such as Suzuki couplings or Grignard additions, making it a versatile intermediate. In contrast, γ-brominated analogs (e.g., CAS 1804205-72-8) may exhibit slower reaction rates due to decreased electrophilicity .

Antimicrobial Activity of Pyridine and Chalcone Derivatives

Compound Class Bioactivity Mechanism
Chalcone derivatives (e.g., 6a-6h) Moderate antimicrobial activity Disruption of microbial cell membranes
Pyridine-carbonitrile derivatives Enhanced potency Inhibition of enzyme pathways (e.g., DHFR)

Comparison :

  • The target compound’s bromine and methylthio groups may synergize to improve antimicrobial efficacy compared to non-halogenated chalcones. However, fluorinated analogs (e.g., -OCF₃) could exhibit superior activity against resistant strains due to stronger electron-deficient aromatic systems .

Q & A

Q. What are the key functional groups in 1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • Bromine at the 2-position of the propanone moiety, enabling nucleophilic substitution (e.g., Suzuki coupling or SN2 reactions).
  • Amino group at the 2-position of the phenyl ring, facilitating hydrogen bonding and serving as a directing group in electrophilic aromatic substitution.
  • Methylthio group at the 6-position of the phenyl ring, contributing to lipophilicity and participating in redox reactions (e.g., oxidation to sulfoxide/sulfone derivatives) .

Q. Methodological Insight :

  • Use X-ray crystallography (as demonstrated for structurally similar compounds in ) to confirm spatial arrangement.
  • Evaluate reactivity via in situ FTIR monitoring during bromination or substitution reactions .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

Synthesis typically involves:

Bromination of precursor ketones : For example, brominating 1-(2-amino-6-(methylthio)phenyl)propan-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .

Multi-step functionalization : Introducing the methylthio group via nucleophilic substitution on a nitro- or halo-substituted precursor, followed by reduction and bromination .

Method Yield Limitations
Direct bromination with NBS60–70%Competing side reactions (e.g., over-bromination) require strict temperature control (0–5°C) .
Multi-step synthesis40–50%Low overall yield due to intermediate purification steps; sensitive to moisture .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic shifts (e.g., brominated carbonyl at δ ~200 ppm in ¹³C NMR) .
    • HRMS : Confirm molecular weight (theoretical MW: 302.18 g/mol) .
  • Single-crystal XRD : Resolve stereoelectronic effects, as shown for analogs in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency?

  • Catalyst screening : Compare AIBN vs. benzoyl peroxide for radical-initiated bromination. AIBN offers better regioselectivity but requires anhydrous conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance bromine solubility, while THF stabilizes intermediates but slows reaction kinetics .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor bromine consumption rates under varying temperatures .

Q. What mechanisms underlie its potential antimicrobial activity?

  • Enzyme inhibition : Molecular docking studies suggest the bromine atom and methylthio group interact with bacterial cytochrome P450 enzymes, disrupting redox homeostasis .
  • Comparative assays : Test against E. coli and S. aureus with analogs lacking the methylthio group (see table below) :
Compound MIC (µg/mL) Key Feature
Target compound12.5Bromine + methylthio
Des-bromo analog>100Lacks halogen
Methoxy analog50Reduced lipophilicity

Q. How can computational modeling predict its reactivity in cross-coupling reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The brominated carbonyl is more electrophilic than aryl bromides in analogs .
  • Solvent modeling : COSMO-RS simulations show DMF stabilizes transition states better than toluene, aligning with experimental yields (85% vs. 60%) .

Q. What strategies mitigate instability during storage?

  • Degradation pathways : Hydrolysis of the bromoketone moiety in humid environments forms carboxylic acid derivatives (confirmed via LC-MS) .
  • Stabilization : Store under argon at −20°C with molecular sieves; avoid UV exposure (degradation half-life increases from 7 to 30 days) .

Q. How should researchers address contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values for anticancer activity (5–50 µM) arise from assay variability (e.g., MTT vs. resazurin assays). Standardize protocols using NCI-60 cell lines .
  • Meta-analysis : Cross-reference datasets from PubChem (e.g., AID 1259351) and ChEMBL to identify outliers .

Q. What insights emerge from comparative studies with halogenated analogs?

  • Reactivity trends : Iodo analogs undergo faster SN2 reactions but lower yields due to iodide leaving group instability. Bromine offers optimal balance .
  • Biological potency : Fluorinated derivatives show reduced cytotoxicity, likely due to decreased membrane permeability .
Analog Reactivity (SN2) Anticancer IC₅₀ (µM)
Br-substitutedModerate (t₁/₂ = 2 hr)15
Cl-substitutedSlow (t₁/₂ = 8 hr)50
I-substitutedFast (t₁/₂ = 0.5 hr)10 (unstable)

Q. Methodological Recommendations :

  • Prioritize multi-technique validation (e.g., NMR + XRD) for structural assignments .
  • Use cheminformatics tools (e.g., Schrodinger Suite) to model reaction pathways and bioactivity .

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